(2S)-Glycerol-O-beta-D-galactopyranoside
CAS No.:
Cat. No.: VC18555929
Molecular Formula: C9H18O8
Molecular Weight: 254.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18O8 |
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Molecular Weight | 254.23 g/mol |
IUPAC Name | (2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1 |
Standard InChI Key | NHJUPBDCSOGIKX-XEFZRCJWSA-N |
Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
(2S)-Glycerol-O-beta-D-galactopyranoside (CAS No. 38841-15-5) is a diastereomer of (2R)-glycerol-O-beta-D-galactopyranoside, differing in the configuration of the hydroxyl group at the C2 position of the glycerol moiety . Its IUPAC name, (2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects the stereochemical complexity of the molecule. The compound’s structure features a β-D-galactopyranose ring linked via an ether bond to the (2S)-2,3-dihydroxypropyl group, as confirmed by its isomeric SMILES: .
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of (2S)-glycerol-O-beta-D-galactopyranoside typically involves glycosylation reactions, where galactose donors are coupled to glycerol derivatives. Two primary methods are employed:
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Chemical Glycosylation:
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Utilizes protected galactosyl donors (e.g., trichloroacetimidates) reacted with (2S)-glycerol under acidic conditions.
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Yields depend on the stereoselectivity of the glycosidic bond formation, often requiring chiral catalysts to maintain the (2S) configuration.
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Enzymatic Synthesis:
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Beta-galactosidases or glycosyltransferases catalyze the transfer of galactose to glycerol, offering higher stereochemical fidelity.
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Recent advancements highlight the use of immobilized enzymes to improve reaction efficiency and scalability.
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Chemical Reactivity
The compound undergoes hydrolysis under acidic conditions, cleaving the β-glycosidic bond to yield D-galactose and (2S)-glycerol. Its primary hydroxyl groups participate in esterification and etherification reactions, enabling derivatization for drug delivery systems.
Biological Applications and Mechanistic Insights
Substrate for Enzymatic Systems
(2S)-Glycerol-O-beta-D-galactopyranoside serves as a substrate for:
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β-Galactosidase: Hydrolyzes the glycosidic bond, releasing galactose .
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Thiogalactoside Transacetylase: Transfers acetyl groups to the galactose moiety, a critical step in lactose metabolism in E. coli .
Recent Research and Future Directions
Recent studies emphasize enzymatic synthesis optimization and structure-activity relationship (SAR) analyses to enhance yield and biological efficacy. Challenges include improving the compound’s stability in aqueous solutions and exploring its role in glycoconjugate vaccine development.
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